Chlorhydrate de PHA 767491

Vue d'ensemble

Description

PHA-767491 (chlorhydrate) est un inhibiteur dual puissant et sélectif de la kinase dépendante de la cycline 7 (Cdc7) et de la kinase dépendante de la cycline 9 (CDK9), qui fonctionne par compétition avec l’ATP. Il a montré un potentiel significatif dans divers domaines de la recherche scientifique, en particulier en recherche contre le cancer, en raison de sa capacité à inhiber la synthèse de l’ADN et à induire l’apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

PHA-767491 (chlorhydrate) a un large éventail d’applications en recherche scientifique, notamment :

Recherche contre le cancer : Il a montré un potentiel comme agent anticancéreux en inhibant la synthèse de l’ADN et en induisant l’apoptose dans diverses lignées cellulaires cancéreuses, notamment l’hépatocarcinome, le glioblastome et le cancer du sein

Maladies neurodégénératives : PHA-767491 a été étudié pour ses effets neuroprotecteurs dans des modèles de maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Huntington.

Études sur le cycle cellulaire : En tant qu’inhibiteur dual de Cdc7 et de CDK9, PHA-767491 est utilisé pour étudier la régulation du cycle cellulaire et le rôle de ces kinases dans la prolifération et la survie cellulaires

Mécanisme D'action

PHA-767491 (chlorhydrate) exerce ses effets en inhibant l’activité de Cdc7 et de CDK9. Cdc7 est une kinase impliquée dans l’initiation de la réplication de l’ADN, tandis que CDK9 est impliquée dans la régulation transcriptionnelle. En inhibant ces kinases, PHA-767491 bloque la synthèse de l’ADN et affecte la phosphorylation de l’hélicase ADN réplicative aux sites de phosphorylation dépendants de Cdc7. Cela conduit à l’induction de l’apoptose dans les cellules cancéreuses, indépendamment du statut p53 .

Analyse Biochimique

Biochemical Properties

PHA 767491 hydrochloride interacts with several enzymes and proteins. It is a dual inhibitor of Cdc7 and CDK9, with IC50 values of 10 nM and 34 nM, respectively . It also shows selectivity against CDK1/2 and GSK3-β . The nature of these interactions is competitive, as PHA 767491 hydrochloride competes with ATP for binding to these enzymes .

Cellular Effects

PHA 767491 hydrochloride has significant effects on various types of cells and cellular processes. It reduces cell viability, suppresses cell proliferation, and triggers apoptosis in glioblastoma cell lines . It also suppresses glioblastoma cell migration and invasion . PHA 767491 hydrochloride influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

PHA 767491 hydrochloride exerts its effects at the molecular level through several mechanisms. It blocks DNA synthesis and affects the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites . It also inhibits the phosphorylation of TDP-43, a protein implicated in neurodegenerative diseases .

Temporal Effects in Laboratory Settings

PHA 767491 hydrochloride’s effects change over time in laboratory settings. It decreases glioblastoma cell viability in a time- and dose-dependent fashion

Méthodes De Préparation

La synthèse de PHA-767491 (chlorhydrate) implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de l’introduction de groupes fonctionnels spécifiques. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de PHA-767491 est synthétisée par une série de réactions de condensation et de cyclisation.

Introduction de groupes fonctionnels : Des groupes fonctionnels spécifiques sont introduits dans la structure de base par diverses réactions chimiques, telles que l’alkylation et l’acylation.

Analyse Des Réactions Chimiques

PHA-767491 (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :

Oxydation : Ce composé peut subir des réactions d’oxydation, généralement en présence d’agents oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : PHA-767491 peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes dans des conditions spécifiques.

Les réactifs et les conditions utilisés couramment dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Comparaison Avec Des Composés Similaires

PHA-767491 (chlorhydrate) est unique en raison de son inhibition double de Cdc7 et de CDK9. Les composés similaires comprennent :

PHA-665752 : Un autre inhibiteur de kinase avec un profil cible différent.

PD153035 : Un inhibiteur de la kinase du récepteur du facteur de croissance épidermique (EGFR).

PS372424 : Un inhibiteur de kinase avec un mécanisme d’action différent.

Ces composés diffèrent par leur spécificité cible et leur mécanisme d’action, ce qui met en évidence le caractère unique de PHA-767491 (chlorhydrate) en ciblant à la fois Cdc7 et CDK9 .

Propriétés

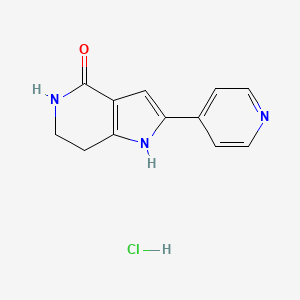

IUPAC Name |

2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O.ClH/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12;/h1-2,4-5,7,15H,3,6H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVNFURYBZMFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471068 | |

| Record name | PHA 767491 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845538-12-7 | |

| Record name | PHA 767491 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.